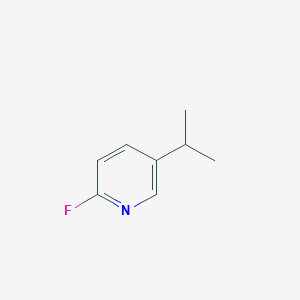![molecular formula C10H10Cl2N2O B6240308 [4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 2375268-89-4](/img/new.no-structure.jpg)
[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride: is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an oxazole ring, which is further connected to a methanamine group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of a chlorophenyl-substituted nitrile with an amine, followed by cyclization to form the oxazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the oxazole ring or the chlorophenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, [4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study the effects of oxazole derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Its structure suggests it could interact with specific biological pathways, making it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methanamine group may enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
[4-chlorophenyl]methanamine: This compound shares the chlorophenyl group but lacks the oxazole ring, making it less complex.
[4-chlorophenyl]-1,3,4-thiadiazole: This compound has a similar chlorophenyl group but features a thiadiazole ring instead of an oxazole ring.
Uniqueness: The presence of the oxazole ring in [4-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine hydrochloride distinguishes it from other similar compounds. This ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2375268-89-4 |
|---|---|
Molecular Formula |
C10H10Cl2N2O |
Molecular Weight |
245.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



